Diethyl ethylphosphonate

Descripción general

Descripción

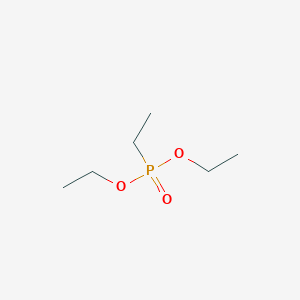

Diethyl ethylphosphonate is an organophosphorus compound with the molecular formula C6H15O3P. It is a colorless liquid with a mild odor and is known for its applications in various industrial and scientific fields. This compound is particularly valued for its flame-retardant properties and its role as an intermediate in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diethyl ethylphosphonate can be synthesized through several methods. One common approach involves the reaction of triethyl phosphite with ethyl iodide under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The process includes the careful addition of reactants and efficient removal of by-products to prevent contamination .

Análisis De Reacciones Químicas

Acid-Catalyzed Hydrolysis

Diethyl ethylphosphonate undergoes hydrolysis in acidic conditions, typically involving cleavage of the P-O bond (AAc2 mechanism) or C-O bond (AAl1 mechanism). The reaction rate is influenced by the alkyl substituents:

-

Ethyl groups exhibit moderate hydrolysis rates compared to bulkier analogs like diisopropyl phosphonate (faster in acid) or smaller methyl groups (slower in acid) .

-

Concentrated hydrochloric acid (6 equivalents) under reflux for 12 hours effectively converts arylphosphonates to phosphonic acids , a method applicable to DEEP.

Key Data:

| Dialkyl Phosphonate | Acid-Catalyzed Rate (Relative) |

|---|---|

| Dimethyl | Moderate |

| Diethyl | Moderate |

| Diisopropyl | Fastest |

Base-Catalyzed Hydrolysis

Under alkaline conditions, hydrolysis proceeds via nucleophilic attack on the phosphorus center. Ethyl groups slow the reaction compared to methyl esters:

-

Methyl phosphonates hydrolyze ~1,000× faster than isopropyl analogs in base .

-

For DEEP, prolonged heating with strong bases (e.g., NaOH) is required for complete conversion to ethylphosphonic acid.

Mechanistic Comparison:

| Condition | Dominant Pathway | Rate Determinant |

|---|---|---|

| Acidic (HCl) | P-O/C-O cleavage | Alkyl group steric effects |

| Basic (NaOH) | Nucleophilic | Alkyl group electron effects |

Stability and Byproduct Management

-

Thermal Stability: DEEP’s tetracoordinated pentavalent phosphorus structure enhances stability compared to triethyl phosphite .

-

Byproducts: Ethyl iodide is recoverable via stripping, and oxidative treatments (e.g., chlorine) remove residual TEP .

Comparative Reactivity in Esterification

While DEEP itself is stable, its hydrolysis product (ethylphosphonic acid) can undergo re-esterification. Studies using triethyl orthoacetate show:

Aplicaciones Científicas De Investigación

Flame Retardant Applications

DEEP is primarily recognized for its effectiveness as a flame retardant in various polymer materials. It is employed in the production of textiles, plastics, and coatings, enhancing their fire resistance properties.

Case Study: Synergistic Effects

A study investigated the synergistic effects of DEEP combined with expandable graphite and organically modified layered double hydroxide in polyisocyanurate-polyurethane foam. The results indicated improved flame retardancy and reduced smoke generation compared to using DEEP alone .

| Material | Flame Retardant Used | Flame Retardancy Improvement |

|---|---|---|

| Polyurethane Foam | DEEP + Expandable Graphite | Significant reduction in flammability |

| Textiles | DEEP | Enhanced fire resistance |

Chemical Synthesis

DEEP serves as an intermediate in the synthesis of various organophosphorus compounds. It can be produced through the catalytic rearrangement of triethyl phosphite, making it a valuable precursor in chemical manufacturing .

Synthesis Process

The synthesis involves maintaining elevated temperatures (175°C to 185°C) and using alkylating agents like ethyl iodide to facilitate the reaction. This method ensures high purity yields (97%-99%) of DEEP without extensive purification steps .

Toxicological Studies and Safety Assessments

Research has indicated that DEEP may serve as a safer alternative to other organophosphorus compounds like dimethyl methylphosphonate (DMMP), particularly concerning renal toxicity .

Toxicological Findings

A study on male Fischer-344 rats demonstrated that both DEEP and DMMP induced α2u-globulin nephropathy, but DEEP was associated with lower toxicity levels compared to DMMP .

| Compound | Dose (mg/kg) | Toxicity Level |

|---|---|---|

| DMMP | 500-1000 | High |

| DEEP | 50-100 | Moderate |

Environmental Impact

DEEP's environmental impact has been assessed concerning its degradation products and potential effects on ecosystems. Studies indicate that DEEP degrades into less harmful substances when exposed to environmental factors, making it a more environmentally friendly option compared to traditional flame retardants .

Mecanismo De Acción

The mechanism of action of diethyl ethylphosphonate involves its interaction with various molecular targets. In flame retardancy, it acts by promoting the formation of a char layer on the surface of the material, thereby inhibiting the spread of flames. In biological systems, it can interact with enzymes and other proteins, potentially altering their activity and function .

Comparación Con Compuestos Similares

- Dimethyl methylphosphonate (DMMP)

- Diethyl methylphosphonate (DEMP)

- Diisopropyl methylphosphonate (DIMP)

Comparison: Diethyl ethylphosphonate is unique in its balance of reactivity and stability. Compared to dimethyl methylphosphonate, it has a higher molecular weight and different physical properties, making it suitable for specific applications where DMMP might not be ideal. This compound also exhibits distinct flame-retardant properties compared to its analogs, making it a preferred choice in certain industrial applications .

Actividad Biológica

Diethyl ethylphosphonate (DEEP) is an organophosphorus compound that has garnered attention for its biological activities, particularly in toxicology and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of DEEP's biological activity, including its mechanisms of action, biotransformation, and implications for health and safety.

This compound is characterized by its phosphonate structure, which contributes to its biological interactions. The chemical formula is , with a molecular weight of 178.16 g/mol. Its structure allows it to participate in various biochemical pathways, particularly those involving enzyme inhibition.

Biotransformation and Toxicological Effects

Research indicates that DEEP undergoes rapid biotransformation in vivo, primarily in the liver and kidneys. Studies have shown that after administration, DEEP is metabolized into various urinary metabolites, including ethyl phosphonate and diethyl phosphonate, which are excreted efficiently within 24 hours .

Renal Toxicity

A significant area of concern is DEEP's nephrotoxic effects, particularly in male rats. In a study examining the compound's impact on renal function, it was found that DEEP induces the accumulation of α2u-globulin in the kidneys, leading to nephropathy characterized by protein droplet formation in proximal tubules . This accumulation is associated with increased kidney weights and potential tumorigenic effects over prolonged exposure periods.

| Compound | Dose (mg/kg) | Effect Observed |

|---|---|---|

| This compound (DEEP) | 50-100 | α2u-globulin nephropathy |

| Dimethyl Methylphosphonate (DMMP) | 500-1000 | Kidney tumors in male rats |

The biological activity of DEEP can be attributed to its interaction with specific enzymes. Notably, it has been shown to inhibit the pyruvate dehydrogenase complex (PDHc) in plant systems, which has implications for herbicidal activity . This inhibition suggests that DEEP may affect metabolic pathways critical for energy production in both plants and potentially other organisms.

Case Studies and Research Findings

- Toxicity Studies : A comprehensive study involving male Fischer-344 rats demonstrated that DEEP leads to significant renal toxicity characterized by α2u-globulin accumulation. The study administered doses ranging from 50 mg/kg to 100 mg/kg over five days and observed dose-dependent increases in renal toxicity markers .

- Enzyme Interaction : In vitro studies have indicated that DEEP exhibits enzyme inhibition properties similar to other organophosphorus compounds. For example, it has been shown to interact with human carboxylesterase (hCE1), which plays a role in detoxifying nerve agents .

- Comparative Analysis : When compared to structurally similar compounds like DMMP, DEEP displays a lower acute toxicity profile but shares similar chronic toxicity mechanisms, particularly concerning renal health .

Safety Assessments

Regulatory assessments have highlighted the need for caution regarding the use of DEEP in industrial applications due to its potential toxic effects. The European Food Safety Authority (EFSA) has evaluated similar compounds for their safety in food contact materials, emphasizing the importance of understanding their migration and degradation products during processing .

Propiedades

IUPAC Name |

1-[ethoxy(ethyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O3P/c1-4-8-10(7,6-3)9-5-2/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATNZNJRDOVKDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O3P | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025051 | |

| Record name | Diethyl ethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethyl ethylphosphonate is a colorless liquid with a mild odor. (NTP, 1992), Colorless liquid with a sweet odor; [HSDB] | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyl ethylphosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

180 to 181 °F at 11 mmHg (NTP, 1992), 198 °C @ 760 MM HG | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

220 °F (NTP, 1992), 221 °F OC | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALC, ETHER, MISCIBLE WITH MOST COMMON ORG SOLVENTS | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0259 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0259 @ 20 °C/4 °C | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.73 (AIR= 1) | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.31 [mmHg] | |

| Record name | Diethyl ethylphosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS LIQ | |

CAS No. |

78-38-6 | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyl ethylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl ethylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, P-ethyl-, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl ethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl ethylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y52Q01P44T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

388 °F (NTP, 1992) | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of DEEP is C6H15O3P, and its molecular weight is 182.15 g/mol.

ANone: DEEP can be characterized using various spectroscopic techniques, including:

- Fourier Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify functional groups present in DEEP. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): NMR provides information about the structure and bonding environment of the atoms in DEEP. []

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is commonly used to identify and quantify DEEP, especially in environmental samples. []

- Fourier-Transform Microwave Spectroscopy (FTMW): This technique provides highly precise rotational constants, which can be used to determine the conformational landscape of DEEP. []

A: DEEP, when combined with Ammonium Polyphosphate (APP), effectively enhances the flame retardancy of rigid polyurethane foams (RPUFs). The presence of both APP and DEEP leads to a significant improvement in limiting oxygen index (LOI) values and reduced heat release rates (HRR) in cone calorimeter tests. []

A: Yes, DEEP can be incorporated as a model analyte in flexible gas sensor prototypes fabricated on Kapton substrates. The DEEP sensing properties of these devices demonstrate the potential for using DEEP in flexible electronics applications. []

A: MicroPCMs incorporating both paraffin and DEEP as the core and poly(methacrylic acid-co-ethyl methacrylate) as the shell exhibit good thermal stability. The crosslinked microcapsules containing DEEP showed a thermal resistance temperature of up to 171°C. []

ANone: While DEEP itself is not widely used as a catalyst, its derivatives have shown potential applications:

- Nucleoside phosphonate synthesis: 3'-modified nucleosides, serving as intermediates for carbon-bridged dinucleotide analogues, can be synthesized using reactions involving diethyl ethylphosphonate lithium salt. []

ANone: Yes, computational chemistry has been employed to study DEEP, particularly its conformational properties:

- Ab initio calculations: These calculations are used in conjunction with FTMW spectroscopy to determine the conformational preferences of DEEP in the gas phase. [, ]

A: The presence of phosphorus in DEEP's structure is key to its flame-retardant properties. The phosphorus-containing groups can decompose upon heating to form phosphoric acid, which acts as a charring agent and forms a protective layer on the material's surface. [, ]

A: Combining DEEP with lithium difluoro(oxalato)borate (LiDFOB) and fluoroethylene carbonate (FEC) in electrolytes can significantly improve their performance and safety in Li-ion batteries. This synergistic effect leads to enhanced cycling stability and reduced flammability. []

A: While specific SHE regulations for DEEP are not explicitly mentioned in the provided research, the use of DEEP as a flame retardant, particularly in consumer products like car seats, necessitates adherence to safety regulations related to chemical exposure and potential health risks. []

A: Following oral administration, DEEP is rapidly absorbed and excreted primarily in urine. Unchanged DEEP, along with metabolites ethyl ethylphosphonate and ethylphosphonate, have been identified in rat urine. []

A: Both DMMP and DEEP exhibit male rat-specific renal toxicity, potentially through α2u-globulin accumulation. While DMMP has been more extensively studied, DEEP's similar toxicological profile suggests it may pose comparable risks. []

A: DEEP can be effectively extracted from water samples using a combination of C18 and carbon-based extraction disks. The extracted DEEP is then quantified using gas chromatography with a nitrogen-phosphorus detector (GC-NPD). []

A: Yes, solid-phase microextraction (SPME) coupled with low-temperature plasma ionization mass spectrometry (LTPI-MS) allows for rapid and direct detection of DEEP in complex matrices such as urine, without requiring extensive sample preparation. []

A: While specific ecotoxicological data on DEEP is limited in the provided research, its use as a substitute for other organophosphorus compounds necessitates a thorough assessment of its potential environmental impact, including its persistence, bioaccumulation potential, and toxicity to aquatic organisms. []

A: While DEEP is explored as a potential replacement for certain organophosphorus compounds in applications like flame retardants, its toxicological profile, particularly its male rat-specific renal toxicity, raises concerns about its overall safety profile compared to existing alternatives. []

ANone: Researchers can utilize various tools and databases for studying DEEP:

ANone: Research on DEEP spans various disciplines, including:

- Material science: DEEP's application as a flame retardant in polymers and foams necessitates collaboration between chemists and material scientists. [, , ]

- Analytical chemistry: Developing sensitive and selective methods for detecting and quantifying DEEP requires expertise in analytical chemistry, particularly in techniques like GC-MS, SPME-LTPI-MS, and others. [, ]

- Toxicology: Understanding the toxicological profile of DEEP and its potential impact on human health requires collaboration between chemists, toxicologists, and medical researchers. []

- Environmental science: Evaluating the environmental fate and effects of DEEP necessitates collaboration between chemists, ecotoxicologists, and environmental scientists. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.